molecular formula C17H11NO4 B4984197 3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone

3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone

Cat. No. B4984197
M. Wt: 293.27 g/mol
InChI Key: MASNVHVHLSZAQS-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as NBPF, is an organic compound with a molecular formula C16H11NO3. It is a yellow crystalline powder that is soluble in organic solvents. NBPF is a versatile compound that has found applications in various fields, including pharmaceuticals, food, and cosmetics.

Mechanism of Action

The mechanism of action of NBPF is not fully understood. However, it is believed that NBPF exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. NBPF has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that NBPF can inhibit the growth of cancer cells and induce apoptosis. NBPF has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, NBPF has been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

NBPF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NBPF is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, NBPF has some limitations for lab experiments. It is a yellow crystalline powder that can be difficult to dissolve in aqueous solutions. In addition, NBPF has a relatively low solubility in some organic solvents, which can limit its use in certain assays.

Future Directions

There are several future directions for research on NBPF. One area of interest is the development of NBPF-based photosensitizers for photodynamic therapy. Another area of interest is the investigation of NBPF as a potential therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are also needed to elucidate the mechanism of action of NBPF and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of NBPF involves the condensation of 3-nitrobenzaldehyde and 5-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography. The yield of NBPF is typically around 50-60%.

Scientific Research Applications

NBPF has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. NBPF has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

(3Z)-3-[(3-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17-14(9-12-5-4-8-15(10-12)18(20)21)11-16(22-17)13-6-2-1-3-7-13/h1-11H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNVHVHLSZAQS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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